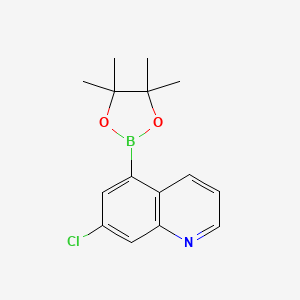
tert-butyl (3S)-3-cyanoazepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3S)-3-cyanoazepane-1-carboxylate is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-cyanoazepane-1-carboxylate typically involves the formation of the azepane ring followed by the introduction of the cyano and tert-butyl groups. One common method involves the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions to form the azepane ring. The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide or sodium cyanide. The tert-butyl group is often introduced through esterification reactions using tert-butyl alcohol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (3S)-3-cyanoazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride in methanol is a typical reducing agent.
Substitution: Cyanogen bromide or sodium cyanide for introducing the cyano group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Tert-butyl (3S)-3-cyanoazepane-1-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl (3S)-3-cyanoazepane-1-carboxylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic and electrophilic reactions, while the tert-butyl group can influence the compound’s steric properties and stability . These interactions can affect various molecular pathways and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
Uniqueness
Tert-butyl (3S)-3-cyanoazepane-1-carboxylate is unique due to its seven-membered azepane ring and the presence of both cyano and tert-butyl groups. This combination of features provides distinct reactivity and stability compared to other similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H20N2O2 |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-cyanoazepane-1-carboxylate |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-7-5-4-6-10(8-13)9-14/h10H,4-7,9H2,1-3H3/t10-/m1/s1 |
Clé InChI |
QGYWDIMUFLWANK-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCCC[C@@H](C1)C#N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCC(C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


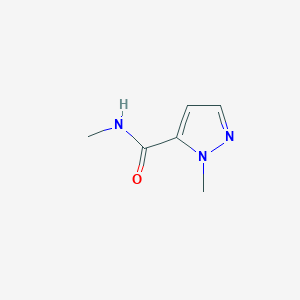
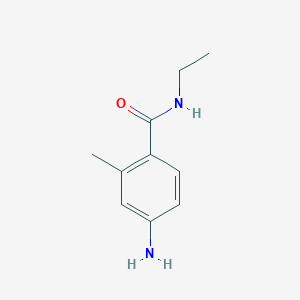
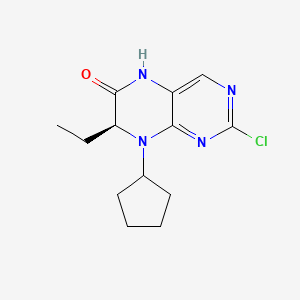
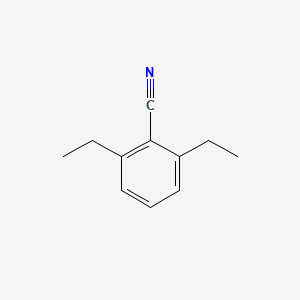
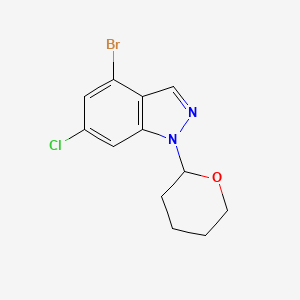
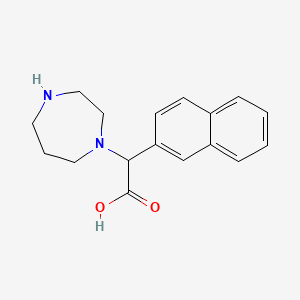
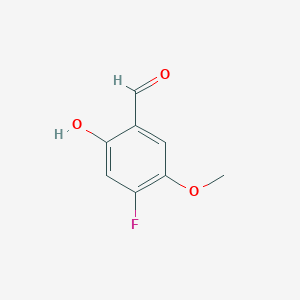
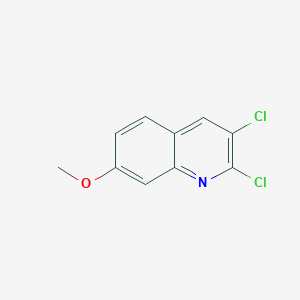
![(2R,3R,4R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B13910555.png)
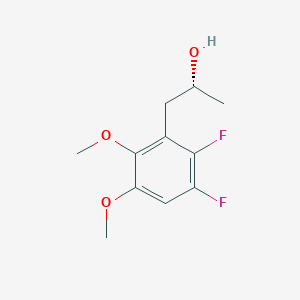
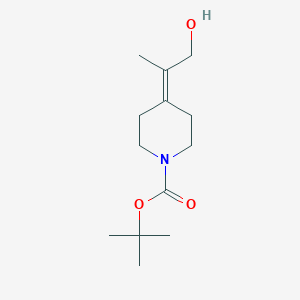
![[2-(4-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13910586.png)
![6-Methylspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13910592.png)
